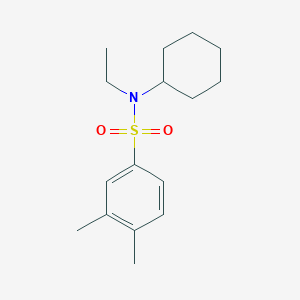![molecular formula C17H18BrNO3 B226424 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, also known as 4-Br-DPEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has been found to exhibit significant binding affinity towards sigma-1 receptors. Sigma-1 receptors are a class of proteins that are found in the central nervous system and have been implicated in a variety of physiological and pathological processes. In
Aplicaciones Científicas De Investigación
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit neuroprotective effects in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to exhibit anti-tumor effects in animal models of cancer.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to involve its binding to sigma-1 receptors. Sigma-1 receptors are known to modulate a variety of physiological and pathological processes, including neurotransmitter release, calcium signaling, and cell survival. By binding to sigma-1 receptors, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is thought to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide have been extensively studied in animal models. In neurology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to reduce neuronal damage and improve functional outcomes in animal models of stroke and traumatic brain injury. In psychiatry, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to increase levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. In oncology, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to induce apoptosis and inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide for lab experiments is its high binding affinity towards sigma-1 receptors. This makes it a useful tool for studying the physiological and pathological processes that are modulated by sigma-1 receptors. However, one limitation of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research related to 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands that can be used for therapeutic applications. Another area of interest is the investigation of the role of sigma-1 receptors in other physiological and pathological processes, such as inflammation and neurodegeneration. Additionally, the potential use of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide as a diagnostic tool for sigma-1 receptor-related diseases, such as Alzheimer's disease, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves a multi-step process that begins with the preparation of 3,4-dimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(aminomethyl)pyridine to form the corresponding amide. Finally, the amide is brominated using N-bromosuccinimide to form 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.
Propiedades
Nombre del producto |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
|---|---|
Fórmula molecular |
C17H18BrNO3 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Clave InChI |
WLBOQIPGRGGLJQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
